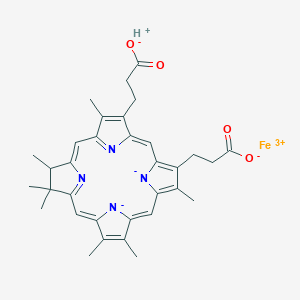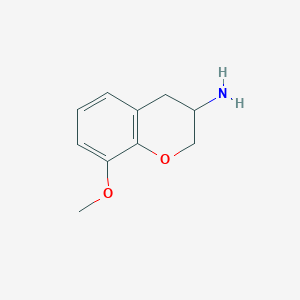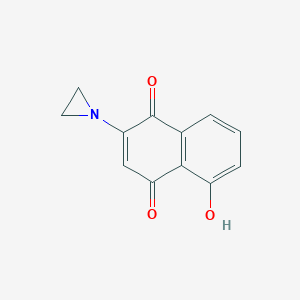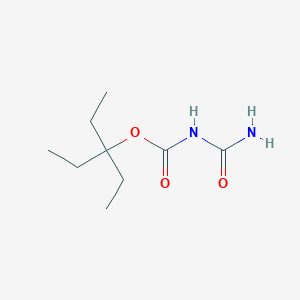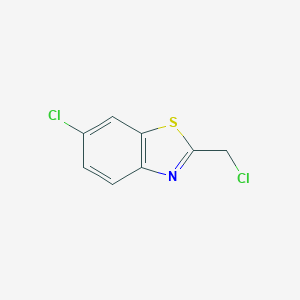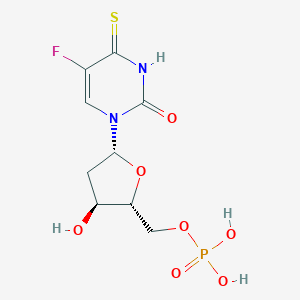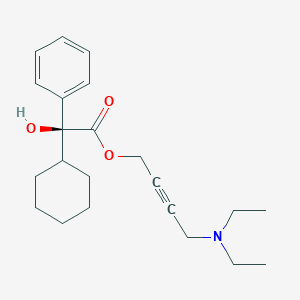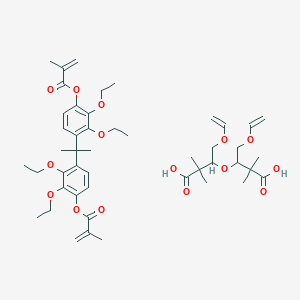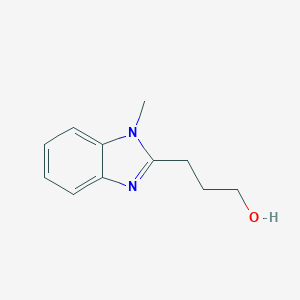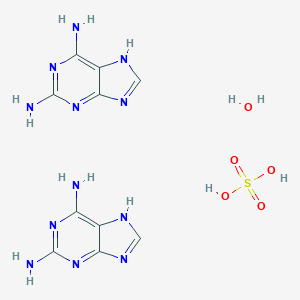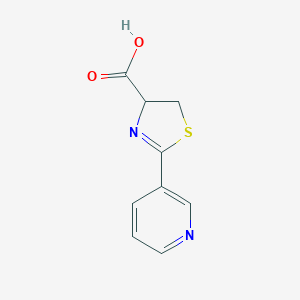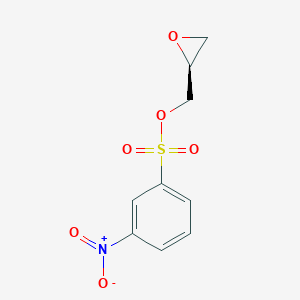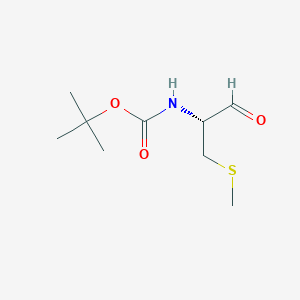
(R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This molecule is also known as S-tert-butyl (1-methylthio-2-oxoethyl)carbamate and has the chemical formula C10H19NO3S.
Mecanismo De Acción
The exact mechanism of action of (R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by providing a chiral environment that promotes the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound is relatively non-toxic and does not have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate in lab experiments is its high level of stereoselectivity. This compound has been found to be an effective chiral auxiliary for the synthesis of enantiomerically pure products. However, one of the main limitations of using this compound is its relatively complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on (R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate. One of the most promising areas of research is the development of new and more efficient methods for synthesizing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the use of this compound in the synthesis of new and complex compounds should also be explored.
Métodos De Síntesis
The synthesis of (R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of tert-butyl chloroformate with L-cysteine methyl ester hydrochloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, which is then treated with sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
(R)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a chiral auxiliary in asymmetric synthesis. This compound has been found to be an effective chiral auxiliary for the synthesis of various compounds, including amino acids, peptides, and other natural products.
Propiedades
Número CAS |
116754-91-7 |
|---|---|
Fórmula molecular |
C9H17NO3S |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Clave InChI |
UJTIBUBQPFDIPR-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CSC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



